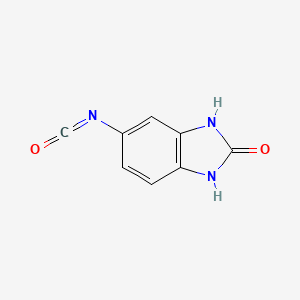
1,3-Dihydro-5-isocyanato-2h-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that contains both an isocyanate group and a benzodiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2,3-dihydro-1H-1,3-benzodiazol-2-one with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one may involve large-scale reactions using automated equipment to ensure consistency and safety. The use of continuous flow reactors and other advanced technologies can help optimize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: The benzodiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one include amines, alcohols, and other nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from the reactions of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one include ureas, carbamates, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its reactivity with nucleophiles, leading to the formation of various products. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-1,3-benzodiazol-2-one: Lacks the isocyanate group but shares the benzodiazole ring structure.
5-Bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one: Contains a bromine atom instead of an isocyanate group.
1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: Contains a nitro group and a methyl group, providing different reactivity and applications.
Uniqueness
5-Isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential applications compared to other benzodiazole derivatives. This makes it a valuable compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C8H5N3O2 |
|---|---|
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
5-isocyanato-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H5N3O2/c12-4-9-5-1-2-6-7(3-5)11-8(13)10-6/h1-3H,(H2,10,11,13) |
Clave InChI |
NDYKNSHLCYQERU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N=C=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






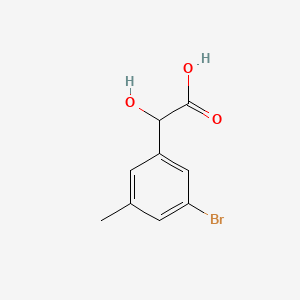


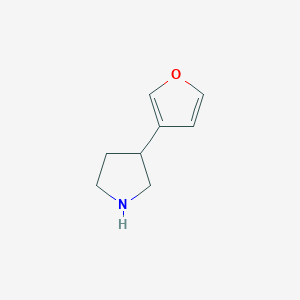
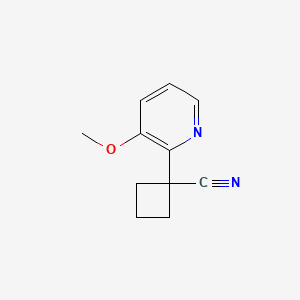


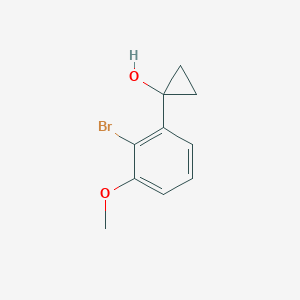
aminehydrochloride](/img/structure/B13610108.png)

